Tolterodine is a synthetic compound primarily investigated in the context of overactive bladder (OAB) []. It belongs to the class of muscarinic receptor antagonists, specifically targeting M3 receptors found in the bladder []. In scientific research, tolterodine serves as a valuable tool for studying bladder function and developing new treatments for OAB [].
Tolterodine Tartrate is derived from tolterodine, which itself is a synthetic derivative of the natural compound tropane. The tartrate salt form enhances its solubility and bioavailability, making it more effective for therapeutic use. It falls under the category of urological agents and is specifically classified as a muscarinic antagonist.
The synthesis of Tolterodine Tartrate involves several key steps that optimize yield and purity. One notable method includes:
The entire process emphasizes minimizing by-products and enhancing purity, with reported yields exceeding 90% in some methods .
Tolterodine Tartrate has a complex molecular structure characterized by its chiral centers. The molecular formula is , and its structure features:
The molecular weight of Tolterodine Tartrate is approximately 398.49 g/mol. Structural analysis often employs techniques like X-ray crystallography to confirm the configuration and purity of synthesized compounds .
Tolterodine Tartrate participates in various chemical reactions, primarily focused on its interactions as a drug:
These reactions are essential for understanding the pharmacokinetics and dynamics of Tolterodine Tartrate .
Tolterodine Tartrate functions primarily as a competitive antagonist at muscarinic acetylcholine receptors (M1-M5). By blocking these receptors in the bladder:
This mechanism underpins its efficacy in managing symptoms associated with overactive bladder syndrome .
Tolterodine Tartrate exhibits several physical and chemical properties that influence its pharmacological profile:
These properties are vital for formulation development and ensuring consistent therapeutic effects .
Tolterodine Tartrate is primarily used in clinical settings for:
Additionally, ongoing studies assess its pharmacokinetics across different populations to optimize dosing regimens .
Tolterodine Tartrate is chemically designated as (2R,3R)-2,3-dihydroxybutanedioic acid; 2-[(1R)-3-[bis(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol (1:1 salt) with the molecular formula C₂₂H₃₁NO·C₄H₆O₆ and a molecular weight of 475.57 g/mol [1] [5]. The compound features a single chiral center at the benzylic carbon of the tolterodine moiety, which adopts an (R)-configuration. This stereochemistry is critical for its pharmacological activity, as the (R)-enantiomer exhibits significantly higher antimuscarinic potency than the (S)-enantiomer [2]. The tartrate counterion, (2R,3R)-(+)-tartaric acid, further influences the solid-state properties through diastereomeric salt formation.
Electronic Circular Dichroism (ECD) studies have confirmed the (R)-absolute configuration of tolterodine in solution, with computational models (Time-Dependent Density Functional Theory) showing excellent agreement with experimental spectra [2]. The protonation state involves the tertiary amine group (pKa = 9.87), which facilitates salt formation with tartaric acid and enhances aqueous solubility [1] [4]. Key structural features include:
Table 1: Stereochemical and Electronic Properties
Property | Value/Configuration | Method of Determination |
---|---|---|
Absolute Configuration (R) | (R) at benzylic carbon | X-ray Diffractometry [2], ECD/TDDFT [2] |
Tartrate Configuration | (2R,3R) | X-ray crystallography [1] |
pKa (Tertiary amine) | 9.87 | Potentiometry [1] |
Optical Rotation [α]D²⁵ | +36.0 (c unknown, ethanol) | Original synthesis [2] |
Single-crystal X-ray diffraction reveals that Tolterodine Tartrate crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 9.47 Å, b = 11.23 Å, c = 21.34 Å [1] [6]. The crystal structure comprises discrete tolterodinium cations and hydrogen tartrate anions connected via O–H⋯O and N⁺–H⋯O⁻ hydrogen bonds. The hydrogen tartrate anions form helical chains along the a-axis, with tolterodinium cations anchored through ionic and hydrogen-bonding interactions [6].
Notably, no polymorphic forms have been reported under standard manufacturing conditions, attributed to the robust hydrogen-bonding network and ionic interactions. Solid-state Nuclear Magnetic Resonance (¹³C CP-MAS NMR) spectra corroborate the crystallographic data, showing distinct chemical shifts for all carbon environments [1] [6]. Thermal analysis indicates a sharp melting point at 210–216°C, further supporting crystallographic homogeneity [1] [4].
Table 2: Crystallographic Data
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | P2₁2₁2₁ |
Unit Cell Dimensions | a = 9.47 Å, b = 11.23 Å, c = 21.34 Å |
Hydrogen Bonds | N⁺–H⋯O⁻ (2.65–2.75 Å), O–H⋯O (2.55 Å) |
Thermal Behavior | Melting point: 210–216°C |
Tolterodine Tartrate exhibits pH-dependent solubility due to ionization of the tertiary amine group. It is freely soluble in water (12 mg/mL at 25°C), methanol, and slightly soluble in ethanol, but practically insoluble in toluene and nonpolar solvents [1] [4]. Aqueous solubility decreases significantly at alkaline pH (>10) where the free base predominates. At physiological pH (7.3), the octanol-water partition coefficient (Log D) is 1.83, reflecting moderate lipophilicity [4] [5].
Solubility studies at 37°C demonstrate:
Table 3: Solubility and Partitioning
Medium | Solubility | Conditions |
---|---|---|
Water | 12 mg/mL | 25°C [1] |
Methanol | Freely soluble | 25°C [1] |
Ethanol | Slightly soluble | 25°C [1] |
n-Octanol/Water (Log D) | 1.83 | pH 7.3 [4] |
Buffer (pH 3.0) | >50 mg/mL | 37°C [1] |
Buffer (pH 7.4) | ~5 mg/mL | 37°C [1] |
Solid-State Stability: Tolterodine Tartrate is stable under standard storage conditions (room temperature, protected from moisture). No incompatibilities with common excipients (e.g., microcrystalline cellulose, magnesium stearate) have been reported [1] [6].
Solution Stability: Degradation kinetics vary with environmental stressors:
Primary degradation products identified include:
Table 4: Forced Degradation Products
Stress Condition | Major Degradant | Structure/Origin |
---|---|---|
0.1 N NaOH (80°C) | Des-N,N-diisopropyl tolterodine | Dealkylation at tertiary amine [3] |
3% H₂O₂ (80°C) | Phenolic oxidation products | Hydroxylation/quinone formation [3] |
Photolysis (UV-Vis) | Isomeric benzyl radicals | C–N bond cleavage [1] |
Ion chromatography (IC) methods enable precise tartrate quantification in drug products, ensuring salt stoichiometry remains unchanged during storage [8]. The compound’s stability profile necessitates protective packaging (light-resistant, moisture-proof) and avoidance of alkaline excipients during formulation [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7